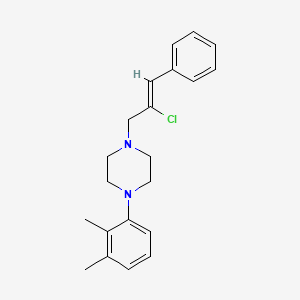
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as BDMCQ, is a synthetic compound with potential applications in scientific research. This compound has been studied extensively due to its unique properties and potential benefits in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer, antiviral, and antimicrobial properties. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral research, this compound has been shown to inhibit the replication of various viruses, including HIV-1, influenza A, and herpes simplex virus. In microbial research, this compound has been found to have broad-spectrum antimicrobial activity against various bacteria and fungi.
Wirkmechanismus
The mechanism of action of 3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In viral infections, this compound has been found to inhibit viral entry and replication by targeting viral envelope proteins and viral RNA polymerase. In microbial infections, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of cell wall components.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load. In microbial infections, this compound has been found to have broad-spectrum antimicrobial activity and inhibit biofilm formation.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is a stable and easily synthesizable compound with high purity. It has been shown to have a broad range of applications in various scientific research fields. However, there are also limitations to its use. This compound has low solubility in water, which can limit its use in certain experiments. It also has potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research and development of 3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. One potential application is in the development of novel anticancer drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another potential application is in the development of antiviral and antimicrobial agents. This compound has shown broad-spectrum activity against various viruses and microbes, and further research is needed to optimize its activity and selectivity. Additionally, this compound can be modified to improve its solubility and reduce its toxicity, which can expand its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. It has been studied extensively for its unique properties and potential benefits in the field of medicinal chemistry. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale synthesis. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has several advantages for lab experiments, but also has limitations that require careful handling and safety precautions. There are several future directions for the research and development of this compound, including the development of novel anticancer drugs, antiviral and antimicrobial agents, and modifications to improve its solubility and reduce its toxicity.
Synthesemethoden
The synthesis of 3-bromo-4,5-dimethoxybenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 6-chloro-4-phenyl-2-quinazolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. This method has been optimized to ensure reproducibility and scalability for large-scale synthesis.
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN4O2/c1-30-20-11-14(10-18(24)22(20)31-2)13-26-29-23-27-19-9-8-16(25)12-17(19)21(28-23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,27,28,29)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZWUPPNYXWPZ-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)


![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)

![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)


